![molecular formula C30H32N2O6S B3004217 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid CAS No. 2137143-01-0](/img/structure/B3004217.png)
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is commonly used in chemistry to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . It can be conveniently removed by the action of triethylamine in dry pyridine solution .
Chemical Reactions Analysis
The Fmoc group in the compound can react with a variety of acid- and base-labile protecting groups . It can be removed by the action of triethylamine in dry pyridine solution .Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in various chemical syntheses. It can be removed conveniently, allowing for the preservation of other base-labile protecting groups during the process (Gioeli & Chattopadhyaya, 1982).
Synthesis and Spectral Measurement
This compound plays a role in the synthesis and spectral measurement of derivatives, significant in developing electro-optical materials. The connectivity of thiophene rings with terminal fluorene chromophores offers promising applications in electronic spectra interpretation (Lukes et al., 2005).
Antioxidant Activity
Derivatives of the compound have shown potent antioxidant activities, comparable or superior to well-known antioxidants like ascorbic acid. This indicates its potential in developing new antioxidant agents (Tumosienė et al., 2019).
Organic Photovoltaic Cells
Its derivatives are used in amorphous polymeric semiconductors for organic photovoltaic cells, showing high efficiency and thermal stability. This application is crucial for the development of sustainable energy sources (Cha et al., 2010).
Solid Phase Peptide Synthesis
N,O-Bis-Fmoc derivatives of this compound are valuable in solid-phase peptide synthesis, particularly in inhibiting interchain association. This application is essential for peptide bond formation in complex peptide syntheses (Johnson et al., 1993).
Synthesis of N-Substituted Hydroxamic Acids
The compound is involved in the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting its role in creating a wide range of biochemical molecules (Mellor & Chan, 1997).
Development of Fluorescent Sensors
Derivatives of this compound are used as fluorescent sensors for detecting various substances, including nitro compounds and metal cations. This application is vital for environmental monitoring and chemical analysis (Han et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPTFOVJNRRQD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
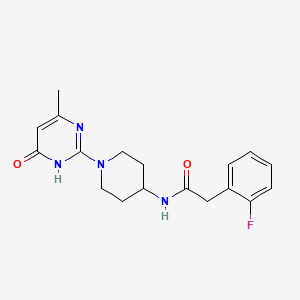
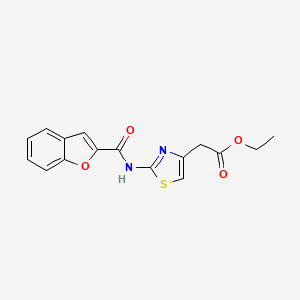
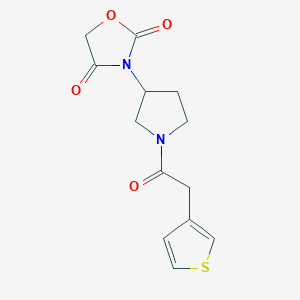

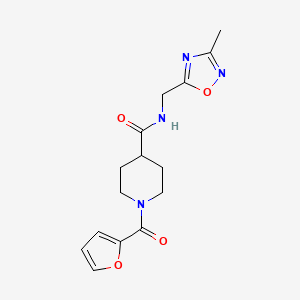
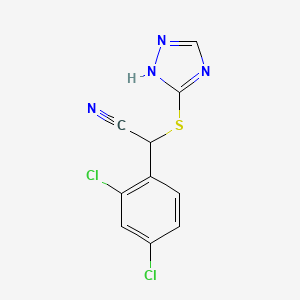

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)


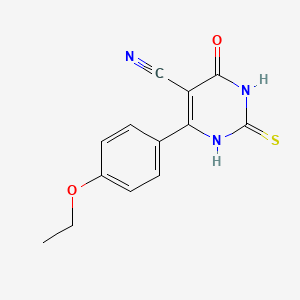
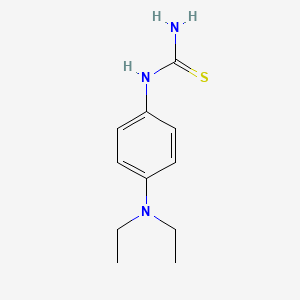
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

